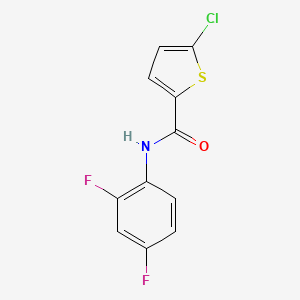

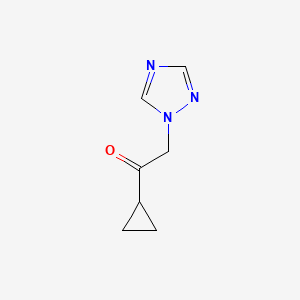

![molecular formula C8H16ClNO B2879397 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride CAS No. 2418709-06-3](/img/structure/B2879397.png)

1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

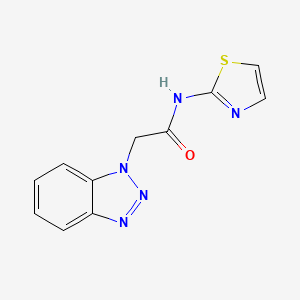

“1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride” is a chemical compound with the CAS Number: 2418709-06-3 . It has a molecular weight of 177.67 and its IUPAC name is 1-ethyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO.ClH/c1-2-8-4-3-7(9,5-8)6-10-8;/h2-6,9H2,1H3;1H . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The compound’s molecular weight is 177.67 .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane carboxylates are synthesized through Aza-Diels-Alder reactions, demonstrating the compound's role in forming complex bicyclic amino acid derivatives with potential applications in drug synthesis and material science (Waldmann & Braun, 1991).

Reactivity and Transformation Studies

The study of 1-Aza-bicyclo[2.2.0]hexane derivatives showcases their transformation into various functionalized piperidines, illustrating the compound's utility in exploring novel reaction pathways and synthesizing new chemical entities (Grob & Krasnobajew, 1964).

Synthesis of β-Lactam Skeletons

Research demonstrates the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a core structure in penicillins, from ethyl propiolate, highlighting its importance in antibiotic research and development (Chiba et al., 1985).

Study on Carbodiimide in Bioconjugation

The mechanism of amide formation in aqueous media using carbodiimide compounds like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) provides insights into bioconjugation techniques, crucial for drug delivery system development (Nakajima & Ikada, 1995).

Anticancer Activity of Norcantharidin Analogs

The synthesis and evaluation of norcantharidin analogs derived from the compound show significant anticancer activity, particularly against human hepatoma cell lines, underscoring its potential in developing new cancer therapies (Pachuta-Stec & Szuster‐Ciesielska, 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride are currently unknown. This compound belongs to the class of 7-oxanorbornanes, many of which have interesting biological activity

Mode of Action

7-oxanorbornanes, to which this compound belongs, are known to generate a wide chemodiversity in a highly stereoselective manner . This suggests that the compound may interact with its targets in a specific and selective way, leading to changes in cellular processes.

Biochemical Pathways

Given the chemodiversity of 7-oxanorbornanes, it is likely that this compound could influence multiple pathways

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the biological activity of many 7-oxanorbornanes , it is possible that this compound could have significant effects on cellular processes.

Propiedades

IUPAC Name |

1-ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-8-4-3-7(9,5-8)6-10-8;/h2-6,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSHAQYKAFDUJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC(C1)(CO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

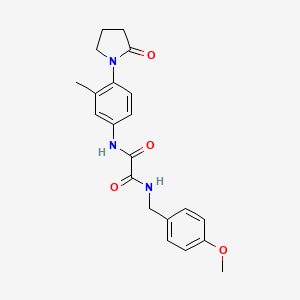

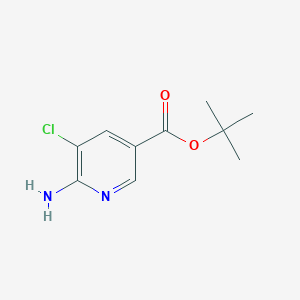

![4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2879319.png)

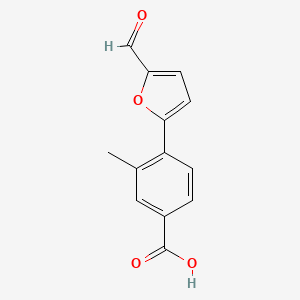

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone](/img/structure/B2879321.png)

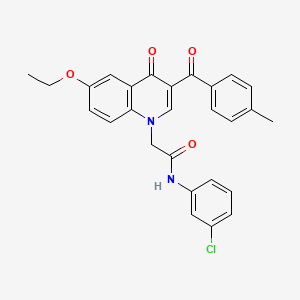

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2879330.png)